molecular formula C11H17N3 B15242505 4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B15242505
M. Wt: 191.27 g/mol
InChI Key: QNPMIWPVDWCECJ-UHFFFAOYSA-N
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Description

4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a cyclopropyl group and a methyl group attached to the imidazo[4,5-c]pyridine core. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding imidazo[4,5-c]pyridine N-oxide, while reduction may produce a fully saturated imidazo[4,5-c]pyridine derivative.

Scientific Research Applications

4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-methyl-4-(1-methylcyclopropyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C11H17N3/c1-10(4-5-10)11(2)9-8(3-6-14-11)12-7-13-9/h7,14H,3-6H2,1-2H3,(H,12,13)

InChI Key

QNPMIWPVDWCECJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2(C3=C(CCN2)NC=N3)C

Origin of Product

United States

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